8-Hydroxybenzo[h]quinoline-9-carboxylic acid
Overview
Description
8-Hydroxybenzo[h]quinoline-9-carboxylic acid is a chemical compound with the molecular formula C₁₄H₉NO₃ . It belongs to the class of quinoline derivatives . Quinolines are aromatic heterocyclic compounds that exhibit diverse biological properties and have been studied extensively in medicinal chemistry .
Synthesis Analysis
The synthesis of 8-Hydroxybenzo[h]quinoline-9-carboxylic acid involves several steps. While I don’t have specific synthetic procedures for this compound, it can be prepared through various methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both traditional and novel synthetic routes to obtain this compound .
Molecular Structure Analysis
The molecular structure of 8-Hydroxybenzo[h]quinoline-9-carboxylic acid consists of a quinoline ring fused with a benzoic acid moiety. The hydroxyl group at position 8 and the carboxylic acid group at position 9 contribute to its unique properties. The aromatic nature of the quinoline ring makes it an interesting scaffold for drug design .
Chemical Reactions Analysis
8-Hydroxybenzo[h]quinoline-9-carboxylic acid can participate in various chemical reactions. Some notable reactions include esterification, amidation, and substitution reactions. Researchers have investigated its reactivity to modify its functional groups and explore potential applications .
Physical And Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for 8-Hydroxybenzo[h]quinoline-9-carboxylic acid depends on its specific biological target. It may interact with enzymes, receptors, or other cellular components. Further studies are needed to elucidate its exact mode of action and potential therapeutic applications .
Safety and Hazards
Safety considerations are critical when handling any chemical compound. While I don’t have specific safety data for this compound, researchers should follow standard laboratory safety protocols. It’s essential to wear appropriate protective gear, work in a well-ventilated area, and handle the compound with care .
Future Directions
properties
IUPAC Name |
8-oxo-1H-benzo[h]quinoline-9-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-12-6-9-4-3-8-2-1-5-15-13(8)10(9)7-11(12)14(17)18/h1-7,15H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFKQSVJRKHIFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C3C=C(C(=O)C=C3C=CC2=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxybenzo[h]quinoline-9-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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